Pyruvate Carboxylase-IN-1

Description

Properties

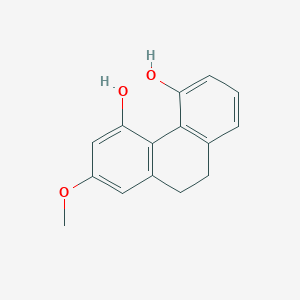

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-methoxy-9,10-dihydrophenanthrene-4,5-diol |

InChI |

InChI=1S/C15H14O3/c1-18-11-7-10-6-5-9-3-2-4-12(16)14(9)15(10)13(17)8-11/h2-4,7-8,16-17H,5-6H2,1H3 |

InChI Key |

KQMGXHNRKZYDEK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C3=C(CC2)C=CC=C3O |

Origin of Product |

United States |

Foundational & Exploratory

Pyruvate Carboxylase-IN-1: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate (B1213749) Carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters. In certain pathological states, notably cancer, the upregulation of PC activity is linked to enhanced cellular proliferation and survival, making it a compelling target for therapeutic intervention. Pyruvate Carboxylase-IN-1, a potent inhibitor of PC, has emerged as a significant tool for studying the roles of this enzyme and as a potential lead compound in drug discovery. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and experimental workflows.

Introduction to Pyruvate Carboxylase

Pyruvate carboxylase is a biotin-dependent mitochondrial enzyme that plays a crucial role in cellular metabolism. The enzyme catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate, a key intermediate in the TCA cycle. This function is essential for replenishing TCA cycle intermediates that are withdrawn for various biosynthetic pathways, a process known as anaplerosis. PC is a tetrameric protein, with each subunit containing a biotin (B1667282) carboxylase (BC) domain, a carboxyltransferase (CT) domain, and a biotin carboxyl carrier protein (BCCP) domain. The catalytic mechanism involves two distinct steps that occur at spatially separate active sites.

This compound: An Overview

This compound (also referred to as compound 37) is a natural analog of erianin (B49306) and has been identified as a potent inhibitor of human pyruvate carboxylase. Its inhibitory activity has been demonstrated in both isolated enzyme preparations and cellular contexts, where it has shown anti-proliferative effects in cancer cell lines.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of pyruvate carboxylase. By targeting PC, the inhibitor disrupts the anaplerotic replenishment of the TCA cycle, leading to a cascade of metabolic consequences.

Biochemical Impact

Inhibition of PC by this compound leads to a reduction in the levels of oxaloacetate and other TCA cycle intermediates. This metabolic reprogramming has several downstream effects:

-

Inhibition of Biomass Production: Cancer cells rely on the TCA cycle for the synthesis of precursors for lipids, amino acids, and nucleotides, which are essential for rapid proliferation. By depleting the TCA cycle intermediates, this compound curtails the biosynthetic capacity of cancer cells.

-

Induction of Oxidative Stress: The disruption of the TCA cycle can lead to mitochondrial dysfunction and an increase in reactive oxygen species (ROS), contributing to cellular stress and apoptosis.

-

Inhibition of Glycolysis: The metabolic shift induced by PC inhibition can also lead to a decrease in glycolysis, further limiting the energy supply for cell proliferation.

Cellular Effects

The biochemical alterations induced by this compound translate into significant cellular consequences, particularly in cancer cells that are highly dependent on PC activity. The inhibitor has been shown to modulate the expression of cancer-related genes and induce changes in metabolic intermediates within hepatocellular carcinoma (HCC) cells.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays.

| Parameter | Value (μM) | Assay System | Reference |

| IC50 | 0.204 | Pyruvate Carboxylase in cell lysates | |

| IC50 | 0.104 | Pyruvate Carboxylase in cells |

Table 1: In Vitro and Cellular Inhibition of Pyruvate Carboxylase by this compound.

| Cell Line | IC50 (μM) | Cancer Type | Reference |

| HepG2 | 1.741 | Hepatocellular Carcinoma | |

| HCCLM3 | 8.540 | Hepatocellular Carcinoma |

Table 2: Anti-proliferative Activity of this compound in Hepatocellular Carcinoma Cell Lines.

Signaling Pathways and Experimental Workflows

Pyruvate Carboxylase Signaling Pathway

The following diagram illustrates the central role of Pyruvate Carboxylase in cellular metabolism and the point of intervention for this compound.

Caption: Role of Pyruvate Carboxylase and its inhibition.

Experimental Workflow: Pyruvate Carboxylase Activity Assay

A common method to determine the activity of Pyruvate Carboxylase and the inhibitory effect of compounds like this compound is a coupled enzyme assay.

Caption: Workflow for a coupled enzyme assay of PC activity.

Experimental Protocols

Pyruvate Carboxylase Activity Assay (Coupled Enzyme Method)

This protocol describes a continuous spectrophotometric assay to measure the activity of pyruvate carboxylase.

Reagents:

-

1.0 M Tris-HCl, pH 8.0

-

0.5 M NaHCO3

-

0.1 M MgCl2

-

1.0 mM Acetyl-CoA

-

0.1 M Pyruvate

-

0.1 M ATP

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 100% ethanol (B145695) (prepare fresh)

-

Citrate Synthase (approx. 1000 U/mL)

-

Cell lysate or purified Pyruvate Carboxylase

Procedure:

-

Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, Acetyl-CoA, Pyruvate, DTNB, and Citrate Synthase in a UV-transparent cuvette.

-

For inhibitor studies, add this compound at desired concentrations to the experimental cuvettes. Add the corresponding vehicle (e.g., DMSO) to the control cuvettes.

-

Incubate the cuvettes at 30°C for 10 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding ATP.

-

Immediately place the cuvettes in a spectrophotometer and monitor the change in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoA-SH production, which is directly linked to oxaloacetate formation by Pyruvate Carboxylase.

-

The initial linear rate of the reaction is used to calculate enzyme activity. One unit of activity is defined as the amount of enzyme required to produce 1.0 µmole of oxaloacetate per minute.

Cell Proliferation Assay (e.g., MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Reagents:

-

Hepatocellular carcinoma cell lines (e.g., HepG2, HCCLM3)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Conclusion

This compound is a potent and specific inhibitor of pyruvate carboxylase, demonstrating significant anti-proliferative activity in cancer cells that are dependent on PC for anaplerosis. Its mechanism of action, centered on the disruption of cellular metabolism, highlights the therapeutic potential of targeting PC in diseases such as hepatocellular carcinoma. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of pyruvate carboxylase in health and disease and to develop novel therapeutic strategies based on its inhibition.

Technical Guide: Discovery and Synthesis of α-Hydroxycinnamic Acid-Based Pyruvate Carboxylase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyruvate (B1213749) carboxylase (PC) is a critical anaplerotic enzyme that replenishes intermediates of the tricarboxylic acid (TCA) cycle, playing a pivotal role in metabolic pathways such as gluconeogenesis and lipogenesis.[1] Its involvement in various pathological conditions, including cancer and type 2 diabetes, has made it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of a potent class of PC inhibitors: α-hydroxycinnamic acids. The discovery was facilitated by a structure-based drug design (SBDD) approach, leading to the identification of compounds with low micromolar inhibitory activity.[2][3] This guide details the synthetic chemistry, experimental protocols for enzymatic assays, and the metabolic context of PC inhibition.

Discovery of α-Hydroxycinnamic Acids as PC Inhibitors

The identification of this inhibitor class originated from a structure-based drug design (SBDD) campaign aimed at discovering novel small molecule inhibitors of Pyruvate Carboxylase.[2][4] The primary hypothesis was that compounds mimicking the enolate intermediate of pyruvate would exhibit inhibitory activity by binding to the carboxyltransferase (CT) domain of the enzyme.[4] This strategy led to the exploration of the α-hydroxycinnamic acid scaffold, which ultimately yielded potent inhibitors.

Mechanism of Action

The α-hydroxycinnamic acid derivatives act as competitive inhibitors with respect to pyruvate.[2][3] Kinetic studies have demonstrated that these compounds specifically target the carboxyltransferase (CT) domain of PC. This is consistent with the initial design hypothesis, as the enol-like structure of the α-hydroxycinnamic acid scaffold is thought to mimic the pyruvate enolate intermediate formed during the catalytic cycle.[4] For instance, the representative compound 2-hydroxy-3-(quinoline-2-yl)propenoic acid shows competitive inhibition with respect to pyruvate (Ki = 0.74 μM) and mixed-type inhibition with respect to ATP.[2][3]

Quantitative Data: Inhibitory Activity

The inhibitory potency of various α-hydroxycinnamic acid derivatives against Staphylococcus aureus Pyruvate Carboxylase (SaPC) was evaluated using a malate (B86768) dehydrogenase (MDH) coupled enzyme assay. The results for key compounds are summarized below.

| Compound ID | Structure | IC50 (µM) | Inhibition Type vs. Pyruvate | Ki (µM) |

| 8v | 2-hydroxy-3-(quinoline-2-yl)propenoic acid | 4.3 ± 1.5[2][3] | Competitive | 0.74[2][3] |

| 8u | 3,3'-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid] | 3.0 ± 1.0[2][3] | Not Reported | Not Reported |

| 8e | Phenylpyruvic acid (enol form) | 240[4] | Not Reported | Not Reported |

| 8k | 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propenoic acid | 130[4] | Not Reported | Not Reported |

Synthesis of α-Hydroxycinnamic Acid Inhibitors

A general synthetic route to α-hydroxycinnamic acids involves the condensation of an appropriate aldehyde with a protected α-hydroxy acid precursor, followed by deprotection. Below is a representative protocol based on established organic synthesis methodologies for producing compounds like 2-hydroxy-3-(quinoline-2-yl)propenoic acid .

General Synthetic Protocol

This protocol describes a two-step process: a Knoevenagel or Perkin-like condensation followed by hydrolysis.

Step 1: Condensation of Quinolone-2-aldehyde with an Acyl Glycine Derivative

-

To a solution of quinoline-2-carbaldehyde (1.0 eq) in acetic anhydride (B1165640) (5.0 eq), add hippuric acid (1.2 eq) and anhydrous sodium acetate (B1210297) (1.5 eq).

-

Heat the mixture to reflux (approximately 140 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water with vigorous stirring.

-

Filter the resulting precipitate, wash thoroughly with water, and then with a small amount of cold ethanol (B145695) to yield the crude azlactone intermediate.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.

Step 2: Hydrolysis to 2-hydroxy-3-(quinoline-2-yl)propenoic acid

-

Suspend the purified azlactone intermediate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) (10 eq).

-

Heat the mixture to reflux for 4-6 hours until the solid has completely dissolved and the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid (HCl).

-

A precipitate will form. Allow it to stir in the cold for 30 minutes to ensure complete precipitation.

-

Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

The final product can be further purified by recrystallization from a suitable solvent if necessary.

Experimental Protocols

Pyruvate Carboxylase Inhibition Assay (MDH-Coupled)

This protocol details a continuous spectrophotometric assay to measure PC activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH).[4][5] The rate of NADH disappearance is monitored by the decrease in absorbance at 340 nm.

Reagents and Buffers:

-

Assay Buffer: 100 mM HEPES, pH 7.8, 5 mM MgCl₂, 50 mM KCl, 0.05 mM Acetyl-CoA.

-

Enzyme Solution: Purified Pyruvate Carboxylase (e.g., from S. aureus) diluted in assay buffer to the desired final concentration (e.g., 0.15 - 0.45 units/mL).

-

Substrate Mix: 10 mM Pyruvic acid, 0.25 mM NADH, and 10 units/mL Malate Dehydrogenase (MDH) in assay buffer.

-

Initiation Reagent: 20 mM ATP, 100 mM NaHCO₃ in assay buffer.

-

Inhibitor Stock: Inhibitor compound dissolved in DMSO to a high concentration (e.g., 10 mM), then serially diluted.

Procedure:

-

Set up a 96-well UV-transparent plate or quartz cuvettes.

-

To each well, add the following in order:

-

50 µL Assay Buffer.

-

10 µL of inhibitor solution in DMSO or DMSO alone for control wells.

-

20 µL of Enzyme Solution.

-

-

Incubate the plate at 30 °C for 10 minutes to allow for inhibitor binding.

-

Add 100 µL of the Substrate Mix to each well.

-

Place the plate in a spectrophotometer pre-equilibrated to 30 °C.

-

Initiate the reaction by adding 20 µL of the Initiation Reagent to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value using a suitable dose-response curve fitting model.

Visualizations: Pathways and Workflows

Metabolic Pathway of Pyruvate Carboxylase

The following diagram illustrates the central role of Pyruvate Carboxylase (PC) in metabolism. PC catalyzes the carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the TCA cycle.[6][7] This is vital for supplying intermediates for gluconeogenesis and providing citrate (B86180) for fatty acid synthesis in the cytosol.

Caption: Metabolic role of Pyruvate Carboxylase (PC) and its inhibition.

Structure-Based Drug Design (SBDD) Workflow

The discovery of α-hydroxycinnamic acid inhibitors followed a rational, structure-based drug design workflow.[8][9] This iterative process integrates computational modeling with chemical synthesis and biological testing to optimize inhibitor potency and selectivity.

Caption: Workflow for Structure-Based Drug Design (SBDD).

References

- 1. DSpace [digital.library.adelaide.edu.au]

- 2. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. Pyruvate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyruvate Carboxylase Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 8. researchgate.net [researchgate.net]

- 9. researchers.mq.edu.au [researchers.mq.edu.au]

The Biological Activity of Pyruvate Carboxylase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of the metabolic enzyme Pyruvate Carboxylase (PC). This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

Introduction to Pyruvate Carboxylase (PC)

Pyruvate Carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a critical role in cellular metabolism.[1] It catalyzes the irreversible carboxylation of pyruvate to oxaloacetate (OAA), a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[2][3] This function is vital for various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1] Given its central role in metabolism, PC has emerged as a therapeutic target for a range of human diseases, including cancer and type II diabetes.[2]

Pyruvate Carboxylase-IN-1: A Potent Inhibitor

This compound (also referred to as compound 37) is a natural analog of erianin (B49306) and has been identified as a potent inhibitor of Pyruvate Carboxylase.[4][5] Its inhibitory activity has been demonstrated in both enzymatic and cell-based assays, highlighting its potential as a chemical probe to study the function of PC and as a lead compound for drug development.[4][5]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values.

| Assay Type | IC50 (µM) | Target |

| Cell Lysate-Based PC Activity Assay | 0.204 | Pyruvate Carboxylase |

| Cell-Based PC Activity Assay | 0.104 | Pyruvate Carboxylase |

| Cell Proliferation Assay (HepG2 cells) | 1.741 | HepG2 cell growth |

| Cell Proliferation Assay (HCCLM3 cells) | 8.540 | HCCLM3 cell growth |

| Data sourced from MedChemExpress and TargetMol, citing Sheng Y, et al. J Med Chem. 2022;65(1):460-484.[4][5] |

Other Notable Pyruvate Carboxylase Inhibitors

Several other small molecules have been identified as inhibitors of Pyruvate Carboxylase, each with distinct characteristics.

| Inhibitor | IC50 / Ki | Assay Type / Notes |

| ZY-444 | 3.82 µM (48h), 3.34 µM (72h) | TPC-1 cell proliferation |

| 3.79 µM (48h), 3.69 µM (72h) | KTC-1 cell proliferation | |

| Oxalate | 12 µM (Ki) | Non-competitive inhibitor with respect to pyruvate (chicken liver PC)[6] |

| 2-hydroxy-3-(quinolone-2-yl)propenoic acid | Single-digit µM | A potent inhibitor from a series of phenylpyruvic acid analogues.[7] |

| Data for ZY-444 sourced from MedChemExpress.[8] |

Signaling Pathways and Cellular Effects

Inhibition of Pyruvate Carboxylase by small molecules like ZY-444 has been shown to impact key cellular signaling pathways implicated in cancer progression.

ZY-444 has been demonstrated to suppress the Wnt/β-catenin/Snail signaling pathway .[3][8][9] This is achieved by blocking the nuclear translocation of β-catenin.[8] The inhibition of this pathway contributes to the anti-proliferative, anti-migratory, and pro-apoptotic effects of ZY-444 in cancer cells.[8]

Experimental Protocols

Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for determining PC activity in cell lysates. The production of oxaloacetate by PC is coupled to the citrate (B86180) synthase reaction, and the release of Coenzyme A is measured spectrophotometrically.

Materials:

-

1.0 M Tris-HCl, pH 8.0

-

0.5 M NaHCO3

-

0.1 M MgCl2

-

1.0 mM Acetyl CoA

-

0.1 M Pyruvate

-

0.1 M ATP

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (freshly prepared)

-

Citrate Synthase

-

Cell lysate containing Pyruvate Carboxylase

-

Spectrophotometer set to 412 nm

Procedure:

-

Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, Acetyl CoA, Pyruvate, ATP, DTNB, and Citrate Synthase in a UV-transparent cuvette.

-

Prepare a control cocktail lacking the substrate (pyruvate).

-

Incubate the cuvettes at 30°C for 10 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the cell lysate to both the experimental and control cuvettes.

-

Immediately mix the contents and place the cuvettes in the spectrophotometer.

-

Record the change in absorbance at 412 nm over a defined period (e.g., 60 seconds).

-

The rate of the reaction is proportional to the PC activity and is calculated from the change in absorbance over time.

This is a generalized protocol based on established methods.[2]

Cell-Based Pyruvate Carboxylase Inhibition Assay

This assay measures the ability of a compound to inhibit PC activity within intact cells.

Materials:

-

Cultured cells (e.g., HepG2)

-

Cell culture medium

-

This compound or other test compounds

-

Lysis buffer

-

Reagents for the coupled enzyme assay (as described in 5.1)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period.

-

After treatment, wash the cells with PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Measure the Pyruvate Carboxylase activity in the lysates using the coupled enzyme assay described in section 5.1.

-

Normalize the PC activity to the protein concentration for each sample.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to an untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Wnt/β-catenin Signaling Pathway Analysis (Luciferase Reporter Assay)

This protocol is a common method to quantify the activity of the Wnt/β-catenin signaling pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash is a negative control)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Test compound (e.g., ZY-444)

-

Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK-3β inhibitor)

-

Dual-luciferase reporter assay system

Procedure:

-

Co-transfect cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.

-

After transfection, treat the cells with the test compound at various concentrations.

-

Stimulate the Wnt pathway using a suitable agonist.

-

Lyse the cells and measure both firefly (from TOPFlash/FOPFlash) and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

The inhibition of the Wnt/β-catenin pathway is determined by the reduction in normalized luciferase activity in the presence of the test compound.

Conclusion

This compound is a potent and valuable tool for studying the metabolic roles of Pyruvate Carboxylase. Its demonstrated inhibitory activity in both enzymatic and cellular contexts provides a strong foundation for further investigation into its therapeutic potential, particularly in diseases characterized by metabolic dysregulation such as cancer. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the biological activity of this and other Pyruvate Carboxylase inhibitors.

References

- 1. tRF-1:30-Gly-CCC-3 inhibits thyroid cancer via binding to PC and modulating metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 3. epublications.marquette.edu [epublications.marquette.edu]

- 4. - Products - Cohesion Biosciences [cohesionbio.com]

- 5. research.vu.nl [research.vu.nl]

- 6. tRF-1:30-Gly-CCC-3 inhibits thyroid cancer via binding to PC and modulating metabolic reprogramming | Life Science Alliance [life-science-alliance.org]

- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 8. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Simple and Accurate Spectrophotometric Assay for Phosphoenolpyruvate Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Specificity and Selectivity of the Pyruvate Carboxylase Inhibitor ZY-444

This technical guide provides a comprehensive overview of the target specificity and selectivity of ZY-444, a novel small-molecule inhibitor of Pyruvate (B1213749) Carboxylase (PC). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.

Introduction: Pyruvate Carboxylase as a Therapeutic Target

Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a critical anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate (OAA).[1] OAA is a key intermediate in the tricarboxylic acid (TCA) cycle, and its replenishment is crucial for the biosynthesis of macromolecules required for rapid cell proliferation. In many cancer types, including breast, lung, and prostate cancer, PC is upregulated to meet the high metabolic demands of tumor cells.[1][2] This makes PC an attractive target for cancer therapy.

ZY-444, with the chemical name (N4-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N2-isobutyl-2,4-pyrimidinediamine), has been identified as a potent and selective inhibitor of PC.[1][3] This guide details its target engagement, selectivity profile, and the experimental methodologies used for its characterization.

Target Engagement and Specificity of ZY-444

ZY-444 directly interacts with and inhibits the enzymatic activity of Pyruvate Carboxylase.

Direct Binding to Pyruvate Carboxylase

The direct binding of ZY-444 to PC has been demonstrated through pull-down assays using a biotin-conjugated form of the inhibitor. In these experiments, biotinylated ZY-444 was shown to precipitate PC from cell lysates, a finding confirmed by mass spectrometry.[4] This provides strong evidence of a direct physical interaction between ZY-444 and its target protein.

Inhibition of Pyruvate Carboxylase Enzymatic Activity

ZY-444 has been shown to inactivate the catalytic activity of PC.[1][3] This inhibition of PC's function leads to a reduction in mitochondrial respiration and ATP production in cancer cells.[1] The decrease in OAA levels due to PC inhibition disrupts the TCA cycle, thereby impacting the bioenergetics and biosynthetic capacity of cancer cells.

Selectivity Profile of ZY-444

ZY-444 exhibits a notable selectivity for cancer cells over normal, non-cancerous cells.

Cellular Selectivity

The inhibitory effects of ZY-444 are more pronounced in cancer cell lines compared to normal cells. For instance, ZY-444 induces apoptosis in breast cancer cells but not in normal breast epithelial cells (MCF10A).[1] This selectivity is likely attributed to the higher expression levels of PC in cancer cells, making them more dependent on its enzymatic activity for survival and proliferation.[1]

Off-Target Effects

While ZY-444's primary target is PC, some studies have indicated potential off-target effects. Transcriptome sequencing analysis in prostate cancer cells treated with ZY-444 revealed a significant elevation of TNFAIP3, a key regulator of the TNF signaling pathway.[5][6] This suggests that ZY-444 may modulate the TNF signaling pathway, which could contribute to its anti-cancer effects, such as inducing apoptosis and inhibiting cell migration.[5][6] Further investigation is required to fully elucidate the direct or indirect nature of this interaction.

Data Presentation

Table 1: In Vitro Efficacy of ZY-444 in Various Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | Cell Viability | 48h | ~2.5 | [7] |

| 4T1 | Breast Cancer | Cell Viability | 48h | ~3.0 | [7] |

| TPC-1 | Thyroid Cancer | Cell Proliferation | 48h | 3.82 | [7] |

| KTC-1 | Thyroid Cancer | Cell Proliferation | 48h | 3.79 | [7] |

| DU145 | Prostate Cancer | Cell Viability | 48h | 1.5 - 2.5 | [5] |

| PC3 | Prostate Cancer | Cell Viability | 48h | 1.5 - 2.5 | [5] |

| C4-2 | Prostate Cancer | Cell Viability | 48h | 1.5 - 2.5 | [5] |

| 22RV1 | Prostate Cancer | Cell Viability | 48h | 1.5 - 2.5 | [5] |

| MCF10A | Normal Breast Epithelial | Cell Viability | 48h | >10 | [1] |

Table 2: Known and Potential Molecular Targets of ZY-444

| Target | Pathway | Observed Effect | Direct/Indirect | Reference |

| Pyruvate Carboxylase (PC) | TCA Cycle Anaplerosis | Inhibition of enzymatic activity | Direct | [1][3] |

| TNFAIP3 | TNF Signaling | Upregulation of expression | To be determined | [5][6] |

Experimental Protocols

Pyruvate Carboxylase Activity Assay (Colorimetric)

This protocol is based on the reaction of oxaloacetate (OAA), the product of the PC reaction, with Fast Violet B (FVB) to produce a colored adduct.[2][8]

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2.

-

Substrate Solution: 100 mM Pyruvate, 100 mM ATP, 200 mM NaHCO3 in Assay Buffer.

-

Enzyme Preparation: Purified PC or mitochondrial cell lysate.

-

Inhibitor Solution: ZY-444 dissolved in DMSO.

-

Stop Solution: 6 M HCl.

-

FVB Solution: 2.5 mg/mL Fast Violet B salt in water.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of inhibitor solution (or DMSO for control).

-

Add 40 µL of Enzyme Preparation to each well.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 55 µL of Substrate Solution.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Add 50 µL of FVB Solution.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 530 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of a drug to its target protein in a cellular environment based on ligand-induced thermal stabilization.[9][10]

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Treat cells with the desired concentration of ZY-444 or DMSO (vehicle control) for 1-2 hours.

-

-

Heat Treatment:

-

Harvest and wash the cells.

-

Resuspend the cell pellet in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of the soluble fractions using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentration for all samples.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against PC and a loading control (e.g., GAPDH).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL detection system.

-

-

Data Analysis:

-

Quantify the band intensities.

-

Plot the normalized band intensity of PC against the temperature for both ZY-444-treated and control samples. A shift in the melting curve to a higher temperature in the presence of ZY-444 indicates target engagement.

-

Mandatory Visualizations

Conclusion

ZY-444 is a promising anti-cancer agent that demonstrates specificity for Pyruvate Carboxylase and selectivity for cancer cells. Its mechanism of action, involving the direct inhibition of PC and subsequent disruption of cancer cell metabolism, provides a strong rationale for its therapeutic development. While potential off-target effects on the TNF signaling pathway warrant further investigation, the current body of evidence highlights ZY-444 as a valuable tool for studying cancer metabolism and a potential lead compound for the development of novel anti-cancer therapies.

References

- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-throughput screening assay for pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ZY-444 inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ZY-444 inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. epublications.marquette.edu [epublications.marquette.edu]

- 9. benchchem.com [benchchem.com]

- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

In Vitro Characterization of Pyruvate Carboxylase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Pyruvate (B1213749) Carboxylase-IN-1, a potent inhibitor of pyruvate carboxylase (PC) with significant anti-proliferative activity. This document outlines the key quantitative data, detailed experimental protocols, and relevant biological pathways associated with this compound.

Quantitative Data Summary

Pyruvate Carboxylase-IN-1 (also referred to as compound 37) has been identified as a potent inhibitor of pyruvate carboxylase and demonstrates anti-proliferative effects in hepatocellular carcinoma (HCC) cells.[1] The key quantitative metrics for its in vitro activity are summarized in the tables below.

Table 1: Inhibitory Potency of this compound

| Assay Type | Target | IC50 (μM) | Source |

| Cell Lysate-Based PC Activity | Pyruvate Carboxylase | 0.204 | [1] |

| Cell-Based PC Activity | Pyruvate Carboxylase | 0.104 | [1] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Source |

| HepG2 | Hepatocellular Carcinoma | 1.741 | [1] |

| HCCLM3 | Hepatocellular Carcinoma | 8.540 | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods and can be adapted for the specific characterization of this compound.

Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This assay determines the enzymatic activity of pyruvate carboxylase by measuring the production of oxaloacetate in a coupled reaction.

Principle: Pyruvate carboxylase catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. The oxaloacetate produced is then converted to citrate (B86180) by citrate synthase, a reaction that releases Coenzyme A (CoA). The free CoA is detected by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.

Materials:

-

1.0 M Tris-HCl, pH 8.0

-

0.5 M NaHCO3

-

0.1 M MgCl2

-

1.0 mM Acetyl CoA

-

0.1 M Pyruvate

-

0.1 M ATP

-

DTNB solution (freshly prepared)

-

Citrate Synthase

-

Cell lysate or purified Pyruvate Carboxylase

-

This compound

Procedure:

-

Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, Acetyl CoA, Pyruvate, ATP, DTNB, and citrate synthase in a UV-transparent cuvette.

-

Incubate the cuvette at 30°C for 10 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the cell lysate or purified enzyme to the cuvette.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound before adding it to the reaction cocktail.

-

Immediately monitor the change in absorbance at 412 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the rate of increase in absorbance.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

HepG2 or HCCLM3 cells

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

96-well microplate

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Binding Affinity Determination (Surface Plasmon Resonance - Generic Protocol)

Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics and affinity of this compound to its target enzyme.

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., pyruvate carboxylase) is immobilized on the chip, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified Pyruvate Carboxylase

-

This compound

-

Immobilization buffers (e.g., sodium acetate)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Immobilize the purified Pyruvate Carboxylase onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of the inhibitor over the immobilized enzyme surface and monitor the binding response.

-

After each injection, allow for a dissociation phase where the running buffer flows over the chip.

-

Regenerate the sensor surface between different inhibitor concentrations if necessary.

-

Analyze the resulting sensorgrams using appropriate software to determine the kinetic parameters (kon, koff) and the binding affinity (KD).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the in vitro characterization of this compound.

Pyruvate Carboxylase Signaling Pathway

Caption: Pyruvate Carboxylase metabolic pathway and point of inhibition.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of PC-IN-1.

Mechanism of Action Logic

Caption: Logical flow of the inhibitor's mechanism of action.

References

The Cellular Metabolic Impact of Pyruvate Carboxylase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is fundamental for replenishing tricarboxylic acid (TCA) cycle intermediates, thereby supporting a multitude of biosynthetic pathways, including gluconeogenesis, lipogenesis, and amino acid synthesis.[1][2] In various pathological states, notably cancer and metabolic diseases, the activity of PC is often dysregulated, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the cellular effects of inhibiting pyruvate carboxylase, with a focus on the small molecule inhibitor ZY-444, as well as other notable inhibitory compounds.

Core Concepts: The Role of Pyruvate Carboxylase in Cellular Metabolism

Pyruvate carboxylase resides at a crucial metabolic node, converting pyruvate, the end product of glycolysis, into oxaloacetate, a key intermediate of the TCA cycle. This function is vital for:

-

Anaplerosis: Replenishing TCA cycle intermediates that are withdrawn for the biosynthesis of macromolecules such as lipids, nucleotides, and amino acids.[1]

-

Gluconeogenesis: In tissues like the liver and kidney, PC initiates the process of synthesizing glucose from non-carbohydrate precursors.[4]

-

Lipogenesis: In adipose tissue, PC provides oxaloacetate, which can be converted to citrate (B86180) and transported to the cytosol for fatty acid synthesis.

-

Insulin (B600854) Secretion: In pancreatic β-cells, PC activity is linked to glucose-stimulated insulin secretion.[2]

Given its central role, inhibition of PC can profoundly disrupt cellular metabolism, a characteristic that is being exploited for therapeutic purposes, particularly in oncology.

Key Pyruvate Carboxylase Inhibitor: ZY-444

ZY-444 is a recently developed small molecule that has demonstrated potent and selective inhibitory activity against pyruvate carboxylase.[1][5] Its anti-cancer effects have been documented in various cancer types, including breast, lung, and prostate cancer.[3][6]

Cellular and Metabolic Effects of ZY-444

Inhibition of PC by ZY-444 triggers a cascade of cellular events, primarily impacting cancer cell proliferation, survival, and metastasis.

-

Inhibition of Proliferation and Induction of Apoptosis: ZY-444 has been shown to selectively inhibit the proliferation of cancer cells while exhibiting lower toxicity towards normal cells.[1] It induces apoptosis, or programmed cell death, in breast and prostate cancer cell lines.[3][6]

-

Suppression of Migration and Invasion: A key aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. ZY-444 effectively curtails these processes in cancer cells.[1][3]

-

Metabolic Reprogramming: By blocking the anaplerotic function of PC, ZY-444 disrupts the metabolic plasticity of cancer cells. This leads to a reduction in basal respiration and ATP production, effectively starving the cancer cells of the energy and building blocks required for rapid growth.[1]

Quantitative Data for Pyruvate Carboxylase Inhibitors

The following tables summarize key quantitative data for ZY-444 and other notable PC inhibitors.

Table 1: Inhibitory Activity of ZY-444 on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Time Point (h) | IC50 (µM) | Reference |

| TPC-1 | Papillary Thyroid Carcinoma | Proliferation | 48 | 3.82 | [3] |

| TPC-1 | Papillary Thyroid Carcinoma | Proliferation | 72 | 3.34 | [3] |

| KTC-1 | Papillary Thyroid Carcinoma | Proliferation | 48 | 3.79 | [3] |

| KTC-1 | Papillary Thyroid Carcinoma | Proliferation | 72 | 3.69 | [3] |

| 22RV1 | Prostate Cancer | Viability (CCK-8) | 48 | ~2.5 | [6] |

| DU145 | Prostate Cancer | Viability (CCK-8) | 48 | ~2.5 | [6] |

| PC3 | Prostate Cancer | Viability (CCK-8) | 48 | ~2.5 | [6] |

| C4-2 | Prostate Cancer | Viability (CCK-8) | 48 | ~2.5 | [6] |

Table 2: Inhibitory Activity of Phenylacetic Acid

| System | Effect Measured | Substrate | Inhibition | Reference |

| Isolated Rat Liver Cells | Gluconeogenesis | 10 mM lactate/1 mM pyruvate | 39% decrease | [4] |

| Normal Rats | Blood Glucose Levels | - | Decrease from 110 to 66 mg/dL | [4] |

| Streptozocin Diabetic Rats | Blood Glucose Levels | - | Decrease from 295 to 225 mg/dL | [4] |

Table 3: Inhibitory Activity of α-Hydroxycinnamic Acid Derivatives against S. aureus PC

| Compound | IC50 (µM) | Ki (µM) vs. Pyruvate | Inhibition Type vs. Pyruvate | Reference |

| 8u (3,3'-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid]) | 3.0 ± 1.0 | - | - | [7][8] |

| 8v (2-hydroxy-3-(quinoline-2-yl)propenoic acid) | 4.3 ± 1.5 | 0.74 | Competitive | [7][8] |

Signaling Pathways Modulated by Pyruvate Carboxylase Inhibition

The metabolic alterations induced by PC inhibition have significant downstream consequences on cellular signaling pathways that govern cancer progression.

Wnt/β-catenin/Snail Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of many cancers. Inhibition of PC by ZY-444 has been shown to suppress this pathway by preventing the nuclear translocation of β-catenin, a key transcriptional co-activator in this cascade.[1][3][5] This leads to the downregulation of downstream targets like Snail, a transcription factor that promotes epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[1]

TNF Signaling Pathway

The tumor necrosis factor (TNF) signaling pathway is involved in inflammation and apoptosis. ZY-444 has been found to inhibit the growth and metastasis of prostate cancer cells by targeting TNFAIP3 (A20), a negative regulator of the NF-κB pathway, which is a downstream effector of TNF signaling.[6] By upregulating TNFAIP3, ZY-444 can suppress the pro-survival and pro-inflammatory signals mediated by this pathway.[6]

References

- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ZY-444 inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epublications.marquette.edu [epublications.marquette.edu]

- 8. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyruvate Carboxylase-IN-1: A Technical Guide for Gluconeogenesis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyruvate (B1213749) Carboxylase-IN-1, a potent inhibitor of Pyruvate Carboxylase (PC), and its application in the study of gluconeogenesis. This document details the inhibitor's mechanism of action, quantitative inhibitory data, and relevant experimental methodologies.

Introduction to Pyruvate Carboxylase and its Role in Gluconeogenesis

Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a critical role in intermediary metabolism.[1][2] It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This reaction is a key anaplerotic node in the tricarboxylic acid (TCA) cycle and represents the first committed and rate-limiting step of gluconeogenesis, the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors. Given its pivotal role, PC is a significant target for therapeutic intervention in metabolic diseases characterized by excessive hepatic glucose production, such as type 2 diabetes.[3][4][5][6]

Pyruvate Carboxylase-IN-1: A Potent Inhibitor

This compound, also identified as compound 37, is a potent and selective inhibitor of pyruvate carboxylase.[7][8] It serves as a valuable chemical probe for elucidating the role of PC in various physiological and pathological processes, including gluconeogenesis and cancer cell proliferation.[7][8]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the enzymatic activity of PC. While the detailed molecular interactions are a subject of ongoing research, it is understood to interfere with the carboxylation of pyruvate, thereby reducing the production of oxaloacetate. This reduction in oxaloacetate availability directly curtails the gluconeogenic flux.

Quantitative Data

The inhibitory potency of this compound has been quantified in both biochemical and cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Assay Type | IC50 (µM) | Reference |

| Cell Lysate-Based PC Activity | 0.204 | [7][8] |

| Cell-Based PC Activity | 0.104 | [7][8] |

| HepG2 Cell Growth Inhibition | 1.741 | [7] |

| HCCLM3 Cell Growth Inhibition | 8.540 | [7] |

Experimental Protocols

The following are generalized methodologies for key experiments involving the use of this compound to study its effects on gluconeogenesis. These protocols are based on standard techniques in the field and should be optimized for specific experimental conditions.

In Vitro Pyruvate Carboxylase Inhibition Assay (Cell Lysate)

Objective: To determine the direct inhibitory effect of this compound on PC enzyme activity in a cell-free system.

Methodology:

-

Preparation of Cell Lysate:

-

Culture cells with high PC expression (e.g., HepG2 cells).

-

Harvest cells and wash with cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins, including PC.

-

Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Enzyme Inhibition Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, MgCl2, NaHCO3, and pyruvate.

-

Add a standardized amount of cell lysate to the reaction mixture.

-

Add varying concentrations of this compound (or vehicle control) to the reaction wells.

-

Initiate the reaction by adding a coupling enzyme system (e.g., malate (B86768) dehydrogenase) and NADH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the rate of oxaloacetate production.

-

Calculate the rate of reaction for each inhibitor concentration.

-

-

Data Analysis:

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Gluconeogenesis Assay

Objective: To assess the effect of this compound on glucose production from gluconeogenic precursors in intact cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate hepatic cells (e.g., primary hepatocytes or HepG2 cells) in appropriate culture dishes.

-

Allow cells to adhere and grow to a suitable confluency.

-

Wash the cells with glucose-free medium.

-

Incubate the cells in glucose-free medium containing gluconeogenic precursors (e.g., lactate (B86563) and pyruvate).

-

Treat the cells with various concentrations of this compound or vehicle control for a defined period.

-

-

Glucose Measurement:

-

After the incubation period, collect the culture medium.

-

Measure the glucose concentration in the medium using a commercially available glucose assay kit (e.g., a glucose oxidase-based assay).

-

-

Data Analysis:

-

Normalize the glucose production to the total protein content of the cells in each well.

-

Plot the normalized glucose production as a function of the inhibitor concentration.

-

Determine the EC50 value for the inhibition of gluconeogenesis.

-

Signaling Pathways and Experimental Workflows

Pyruvate Carboxylase in Gluconeogenesis

The following diagram illustrates the central role of Pyruvate Carboxylase in the initial step of gluconeogenesis and the inhibitory action of this compound.

Caption: Role of Pyruvate Carboxylase in gluconeogenesis and its inhibition.

Experimental Workflow for Cellular Gluconeogenesis Assay

The diagram below outlines the key steps in a typical experiment to evaluate the effect of this compound on cellular glucose production.

References

- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]

- 2. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Targeting Pyruvate Carboxylase Reduces Gluconeogenesis and Adiposity and Improves Insulin Resistance | Semantic Scholar [semanticscholar.org]

- 4. Targeting Pyruvate Carboxylase Reduces Gluconeogenesis and Adiposity and Improves Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to Investigating Lipogenesis with Pyruvate Carboxylase-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Pyruvate (B1213749) Carboxylase (PC) in lipogenesis and the use of its potent inhibitor, Pyruvate Carboxylase-IN-1 (PC-IN-1), as a tool for investigation. This document outlines the core metabolic pathways, presents quantitative data on the effects of PC-IN-1, details relevant experimental protocols, and provides visualizations of the key biological processes.

Introduction: Pyruvate Carboxylase at the Crossroads of Metabolism and Lipogenesis

Pyruvate Carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a pivotal role in cellular metabolism.[1] It catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate (OAA), a critical anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle.[1][2] This function places PC at a crucial intersection between carbohydrate metabolism and biosynthesis, including the production of lipids, or de novo lipogenesis.

In the context of lipogenesis, the OAA produced by PC condenses with acetyl-CoA to form citrate (B86180) within the mitochondria. This citrate is then transported to the cytosol, where it is cleaved by ATP-citrate lyase to generate cytosolic acetyl-CoA, the fundamental building block for fatty acid synthesis.[3] This pathway is particularly active in lipogenic tissues such as the liver and adipose tissue.[1][4] Consequently, inhibiting PC offers a direct mechanism to probe and potentially control the rate of lipogenesis, with implications for metabolic diseases and cancer.[5]

This compound: A Potent Inhibitor for Research

This compound (also referred to as compound 37 in foundational literature) is a potent and specific inhibitor of PC.[6] Its development has provided the research community with a valuable chemical probe to dissect the metabolic functions of PC.

Mechanism of Action

PC-IN-1 directly targets and inhibits the enzymatic activity of Pyruvate Carboxylase. By blocking the conversion of pyruvate to oxaloacetate, it effectively reduces the supply of mitochondrial citrate destined for the cytosol, thereby limiting the availability of acetyl-CoA for de novo fatty acid synthesis.[6] Studies have shown that its inhibitory action leads to metabolic reprogramming, including the suppression of glycolysis and the induction of mitochondrial oxidative stress in cancer cells.[6]

Quantitative Data Summary

The inhibitory effects of PC-IN-1 have been quantified in various assays. The following tables summarize the key data from studies on its activity against Pyruvate Carboxylase and its anti-proliferative effects on cancer cell lines.

| Parameter | Cell Type/Condition | IC₅₀ (µM) | Reference |

| PC Enzyme Inhibition | Cell Lysate | 0.204 | [6] |

| PC Enzyme Inhibition | Intact Cells | 0.104 | [6] |

| Table 1: Inhibitory Potency of this compound against Pyruvate Carboxylase. This table shows the half-maximal inhibitory concentration (IC₅₀) of PC-IN-1 on PC enzyme activity. |

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 1.741 | [6] |

| HCCLM3 | Hepatocellular Carcinoma | 8.540 | [6] |

| Table 2: Anti-proliferative Activity of this compound. This table presents the IC₅₀ values for the growth-inhibitory effects of PC-IN-1 on human cancer cell lines. |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in lipogenesis and its inhibition is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and a general experimental workflow.

The Central Role of Pyruvate Carboxylase in Lipogenesis

This pathway illustrates how glucose-derived pyruvate is utilized for fatty acid synthesis through the action of Pyruvate Carboxylase.

Experimental Workflow for Investigating Lipogenesis Inhibition

This diagram outlines a typical experimental workflow to assess the impact of PC-IN-1 on lipogenesis in a cell-based model.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for investigating the effects of a PC inhibitor like PC-IN-1.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma cell lines such as HepG2 or HCCLM3 are commonly used.

-

Media: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Pyruvate Carboxylase Activity Assay

This protocol describes a coupled enzyme assay to measure PC activity in cell lysates.

-

Principle: The OAA produced by PC is used by citrate synthase to produce citrate and Coenzyme A (CoA). The free CoA is then detected colorimetrically.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0)

-

Substrates: 0.5 M NaHCO₃, 0.1 M MgCl₂, 1.0 mM Acetyl-CoA, 0.1 M Pyruvate, 0.1 M ATP

-

Coupling Enzyme: Citrate Synthase (e.g., 1000 U/mL)

-

Detection Reagent: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Cell Lysis Buffer

-

-

Procedure:

-

Prepare cell lysates from control and PC-IN-1 treated cells.

-

In a 96-well plate or cuvette, prepare a reaction cocktail containing assay buffer, NaHCO₃, MgCl₂, Acetyl-CoA, DTNB, and citrate synthase.

-

Add ATP to the cocktail.

-

To initiate the reaction, add the cell lysate and pyruvate.

-

Measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

The rate of change in absorbance is proportional to the PC activity.

-

For inhibitor studies, pre-incubate the cell lysate with varying concentrations of PC-IN-1 before adding the substrates.

-

Cell Viability Assay (MTT or CCK-8)

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of PC-IN-1 for a specified period (e.g., 48-72 hours).

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Lipid Accumulation Assay (Oil Red O Staining)

-

Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, allowing for visualization and quantification of intracellular lipid droplets.

-

Procedure:

-

Culture and treat cells with PC-IN-1 on glass coverslips or in multi-well plates.

-

Wash cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 30 minutes.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain the cells with a freshly prepared Oil Red O working solution for 20-30 minutes at room temperature.

-

Wash thoroughly with water to remove unbound dye.

-

(Optional) Counterstain nuclei with hematoxylin.

-

Visualize and capture images using a microscope.

-

For quantification, elute the dye from the stained cells using 100% isopropanol and measure the absorbance at approximately 510 nm.

-

Western Blot Analysis

-

Principle: To detect and quantify the protein levels of key lipogenic enzymes.

-

Procedure:

-

Prepare total protein lysates from cells treated with PC-IN-1.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against lipogenic enzymes (e.g., FASN, ACC, SREBP-1c) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

This guide provides a foundational framework for utilizing this compound in lipogenesis research. By employing the described protocols and understanding the underlying pathways, researchers can effectively investigate the role of PC in lipid metabolism and evaluate the therapeutic potential of its inhibition.

References

- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biology.stackexchange.com [biology.stackexchange.com]

- 4. The citrate cleavage pathway and lipogenesis in rat adipose tissue: replenishment of oxaloacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in small molecular inhibitors of pyruvate carboxylase for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyruvate Carboxylase-IN-1: A Technical Guide for Investigating Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme at the crossroads of major metabolic pathways, including gluconeogenesis, lipogenesis, and the replenishment of the tricarboxylic acid (TCA) cycle. Its dysregulation is implicated in a range of metabolic diseases, including type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and cancer. Small molecule inhibitors of PC are invaluable tools for elucidating the precise roles of this enzyme in disease pathogenesis and for exploring its potential as a therapeutic target. This technical guide focuses on Pyruvate Carboxylase-IN-1 (PC-IN-1), a potent and specific inhibitor of PC, and its application as a research tool in the study of metabolic diseases. This document provides an in-depth overview of PC-IN-1, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in cellular and biochemical assays.

Introduction to Pyruvate Carboxylase

Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate (OAA)[1]. This reaction is a key anaplerotic node, meaning it replenishes intermediates of the TCA cycle that are consumed in various biosynthetic pathways[2].

Key Functions of Pyruvate Carboxylase:

-

Gluconeogenesis: In the liver and kidney, PC catalyzes the first committed step of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors[1][3].

-

Lipogenesis: In adipose tissue, PC provides OAA for the synthesis of citrate, which is a precursor for fatty acid synthesis[2].

-

TCA Cycle Anaplerosis: In various tissues, PC maintains the concentration of TCA cycle intermediates, which is essential for cellular energy production and biosynthesis.

-

Neurotransmitter Synthesis: In the brain, PC is involved in the synthesis of neurotransmitters.

Given its central role in metabolism, the inhibition of PC presents a powerful strategy for studying and potentially treating metabolic diseases.

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor of pyruvate carboxylase. Its potency has been demonstrated in multiple assay formats.

Mechanism of Action

While the precise binding mode of PC-IN-1 is not extensively detailed in publicly available literature, as a small molecule inhibitor, it is presumed to interact with the active site or an allosteric site of the pyruvate carboxylase enzyme, thereby preventing the binding of its substrates (pyruvate, ATP, and bicarbonate) or inhibiting the conformational changes required for catalysis.

The overall enzymatic reaction of Pyruvate Carboxylase can be visualized as a two-step process occurring at distinct active sites, with the biotin (B1667282) cofactor acting as a carboxyl group carrier. Inhibition by PC-IN-1 would block this catalytic cycle.

Quantitative Data

The inhibitory potency of this compound has been quantified using in vitro assays.

| Assay Type | IC50 (µM) |

| Cell lysate-based PC activity assay | 0.204 |

| Cell-based PC activity assay | 0.104 |

Table 1: Inhibitory Potency of this compound.

While extensive in vivo data for PC-IN-1 in non-cancer metabolic diseases is not yet widely published, studies using antisense oligonucleotides (ASOs) to suppress PC expression in rodent models of type 2 diabetes and NAFLD provide a strong rationale for the expected physiological effects of a potent small molecule inhibitor like PC-IN-1.

| Parameter | Animal Model | Treatment | Result |

| Plasma Glucose | High-Fat Fed Rats | PC ASO | Reduced |

| Endogenous Glucose Production | High-Fat Fed Rats | PC ASO | Reduced |

| Adiposity | High-Fat Fed Rats | PC ASO | Reduced |

| Plasma Lipids | High-Fat Fed Rats | PC ASO | Reduced |

| Hepatic Steatosis | High-Fat Fed Rats | PC ASO | Reduced |

| Hepatic Insulin Sensitivity | High-Fat Fed Rats | PC ASO | Improved |

Table 2: Effects of Pyruvate Carboxylase Inhibition by ASO in a Rat Model of Metabolic Disease[3].

Experimental Protocols

The following protocols are provided as a guide for researchers to study the effects of this compound.

In Vitro Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method to measure PC activity in cell lysates or purified enzyme preparations, which can be adapted to determine the IC50 of PC-IN-1. The production of oxaloacetate by PC is coupled to the oxidation of NADH by malate (B86768) dehydrogenase, which can be monitored spectrophotometrically.

References

Structural Analysis of Pyruvate Carboxylase-IN-1 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is essential for replenishing the tricarboxylic acid (TCA) cycle, supporting gluconeogenesis, lipogenesis, and neurotransmitter synthesis.[1][2][3] Given its central role in metabolic pathways that are often dysregulated in diseases such as cancer and type 2 diabetes, PC has emerged as a promising therapeutic target.[4] This technical guide provides an in-depth analysis of the binding of Pyruvate Carboxylase-IN-1, a potent inhibitor of PC, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and experimental frameworks.

Quantitative Binding and Inhibition Data

This compound, a natural bibenzyl compound, has been identified as a potent inhibitor of human Pyruvate Carboxylase.[5] The inhibitory activity of this compound has been quantified through various assays, providing valuable data for understanding its potency and potential therapeutic applications.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| This compound | Cell Lysate-Based | Pyruvate Carboxylase | 0.204 | [5] |

| This compound | Cell-Based | Pyruvate Carboxylase | 0.104 | [5] |

| This compound | Cell Growth Inhibition | HepG2 Cells | 1.741 | [5] |

| This compound | Cell Growth Inhibition | HCCLM3 Cells | 8.540 | [5] |

Structural Insights into Binding

While a co-crystal structure of Pyruvate Carboxylase with this compound is not yet available, computational molecular docking studies have provided valuable insights into the potential binding mode of this class of inhibitors. These studies utilized the crystal structure of human Pyruvate Carboxylase (PDB ID: 3BG3) to predict the binding site and key interactions.[6]

The docking analysis suggests that this compound and its analogues likely bind within a key active site of the enzyme. The proposed interactions involve a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues. For instance, analogues of this compound are predicted to form hydrogen bonds with residues such as Lys-1043 and engage in hydrophobic interactions with the alkyl chain of the same residue.[6] The orientation of the inhibitor within the binding pocket appears to be crucial for its inhibitory potency.

Signaling Pathway and Mechanism of Action

Pyruvate Carboxylase is a key node in cellular metabolism, influencing multiple downstream pathways. Its inhibition by this compound has significant implications for cancer cell metabolism, which often relies on PC for anaplerosis to sustain rapid proliferation.

Caption: Signaling pathway of Pyruvate Carboxylase and its inhibition.

Experimental Protocols

The identification and characterization of this compound involved a series of sophisticated experimental techniques. The following are detailed methodologies for the key experiments cited.

Photoaffinity Labeling for Target Identification

This technique was crucial in identifying Pyruvate Carboxylase as the direct cellular target of the bibenzyl inhibitors.

Caption: Workflow for photoaffinity labeling to identify protein targets.

Methodology:

-

Probe Synthesis: A photoaffinity probe is synthesized by chemically modifying the inhibitor (e.g., a bibenzyl analog) to incorporate a photoreactive group (e.g., a diazirine) and a tag for enrichment (e.g., biotin (B1667282) or an alkyne for click chemistry).

-

Incubation: The photoaffinity probe is incubated with a complex biological sample, such as a cell lysate, to allow it to bind to its target protein(s).

-

UV Irradiation: The mixture is exposed to UV light of a specific wavelength. This activates the photoreactive group, which then forms a covalent bond with the nearest amino acid residues at the binding site of the target protein.

-

Protein Enrichment: The covalently labeled proteins are enriched from the complex mixture using the tag on the probe. For example, a biotin tag can be captured using streptavidin-coated beads.

-

Proteomic Analysis: The enriched proteins are separated by SDS-PAGE, excised from the gel, and digested with a protease (e.g., trypsin). The resulting peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the protein that was covalently labeled by the probe.

Pyruvate Carboxylase Enzyme Inhibition Assay (Coupled Assay)

The inhibitory potency of this compound was determined using a coupled enzyme assay that measures the rate of oxaloacetate production.

Caption: Principle of the coupled enzyme assay for PC inhibition.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), substrates for Pyruvate Carboxylase (pyruvate, ATP, and sodium bicarbonate), cofactors (MgCl2 and acetyl-CoA), and the components of the coupling reaction (NADH and an excess of malate dehydrogenase, MDH).

-

Inhibitor Addition: The inhibitor, this compound, is added to the reaction mixture at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of purified Pyruvate Carboxylase or cell lysate containing the enzyme.

-

Spectrophotometric Measurement: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm in a spectrophotometer. This decrease corresponds to the oxidation of NADH to NAD+ by MDH as it reduces the oxaloacetate produced by PC to malate.

-

IC50 Determination: The initial reaction rates are plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion